molecular formula C10H16N2 B111822 N-Benzylpropane-1,3-diamine CAS No. 13910-48-0

N-Benzylpropane-1,3-diamine

Cat. No. B111822
CAS RN: 13910-48-0
M. Wt: 164.25 g/mol
InChI Key: RFLHDXQRFPJPRR-UHFFFAOYSA-N
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Description

N-Benzylpropane-1,3-diamine is an organic compound with the molecular formula C10H16N2 . It is often used in laboratory settings .


Synthesis Analysis

The synthesis of 1,3-diamines, such as N-Benzylpropane-1,3-diamine, is a significant area of research in synthetic organic chemistry . They serve as building blocks in synthetic organic chemistry . Platinum complexes have been synthesized using N-Benzyl-1,3-Propanediamine derivatives as ligands .


Molecular Structure Analysis

The molecular structure of N-Benzylpropane-1,3-diamine consists of a benzyl group attached to a 1,3-propanediamine . The molecular formula is C10H16N2, with an average mass of 164.247 Da and a monoisotopic mass of 164.131348 Da .


Chemical Reactions Analysis

1,3-Diamine-derived catalysts, such as N-Benzylpropane-1,3-diamine, have been used in enantioselective Mannich reactions of ketones . The primary and tertiary amines of the 1,3-diamine derivative cooperatively act for the catalysis .


Physical And Chemical Properties Analysis

N-Benzylpropane-1,3-diamine has a density of 1.0±0.1 g/cm3, a boiling point of 274.2±15.0 °C at 760 mmHg, a vapour pressure of 0.0±0.6 mmHg at 25°C, an enthalpy of vaporization of 51.3±3.0 kJ/mol, and a flash point of 138.5±24.0 °C .

Mechanism of Action

While the exact mechanism of action of N-Benzylpropane-1,3-diamine is not fully understood, it is known that diamine complexes with Co (III) have shown antifungal activity against a broad spectrum of Candida species .

Safety and Hazards

N-Benzylpropane-1,3-diamine can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Relevant Papers A paper titled “Synthesis of Platinum Complexes from N-Benzyl-1,3-Propanediamine Derivatives, Potential Antineoplastic Agents” discusses the synthesis of seven new platinum complexes having N-Benzyl-1,3-propanediamine derivatives as ligands .

properties

IUPAC Name

N'-benzylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLHDXQRFPJPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10160907
Record name N-Benzylpropane-1,3-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzylpropane-1,3-diamine

CAS RN

13910-48-0
Record name N-Benzyl-1,3-propanediamine
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Record name N-Benzylpropane-1,3-diamine
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Record name N-Benzylpropane-1,3-diamine
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Record name N-benzylpropane-1,3-diamine
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Synthesis routes and methods

Procedure details

Example 20 was prepared in a similar fashion to Example 18 (CZ-25) from benzaldehyde and tert-butyl(3-aminopropyl)carbamate. 1H NMR (500 MHz, D2O) δ 7.49 (quint, J=3 Hz, 5H), 4.26 (s, 2H), 3.17 (t, J=8 Hz, 2H), 3.07 (t, J=8 Hz, 2H), 2.09 (quint, J=7.5 Hz, 2H). 13C NMR (125 MHz, D2O) δ 130.6, 129.9, 129.8, 129.4, 51.4, 44.1, 36.7, 23.9. LRMS [M+H]+291.3.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of N-Benzylpropane-1,3-diamine?

A1: N-Benzylpropane-1,3-diamine, also known as N-Benzyl-1,3-propanediamine, has the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol. While the provided research papers do not contain detailed spectroscopic data, they primarily focus on its use as a ligand in platinum(II) and platinum(IV) complexes. [, ]

Q2: How does N-Benzylpropane-1,3-diamine interact with platinum to form complexes, and what are the potential applications of these complexes?

A2: N-Benzylpropane-1,3-diamine acts as a bidentate ligand, coordinating to the platinum center through its two nitrogen atoms. [] This forms a stable chelate ring structure. These platinum complexes, analogous to cisplatin, have shown potential as antineoplastic agents. [] Further research is needed to fully understand their mechanism of action and efficacy.

Q3: How does the substitution on the aromatic ring of N-Benzylpropane-1,3-diamine affect the kinetics of cyclopalladation reactions?

A3: Research indicates that the electronic nature of substituents on the aromatic ring of N-Benzylpropane-1,3-diamine can significantly influence the rate of cyclopalladation reactions with palladium(II) complexes. [] Electron-donating groups generally enhance the reaction rate, while electron-withdrawing groups tend to decrease it. This suggests that the electronic properties of the ligand play a crucial role in the formation and stability of the palladium-carbon bond during cyclopalladation.

Q4: What is the impact of N-Benzylpropane-1,3-diamine derivatives on the viscosity of cationic hydroxyethyl cellulose (CHEC) solutions?

A4: While the provided research focuses on cationic hydroxyethyl cellulose modified with a specific N-Benzylpropane-1,3-diamine derivative (2-chloro-4,6-di(N,N-dimethyl-N-benzyl-1,3-propanediamine)-1,3,5-triazine), it doesn't directly investigate the impact of the unmodified N-Benzylpropane-1,3-diamine on CHEC viscosity. [, ] Further research is needed to explore this potential interaction.

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